molecular formula C19H13FN4O3S B2783985 N-(3-chlorophenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1115997-48-2

N-(3-chlorophenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2783985
CAS RN: 1115997-48-2
M. Wt: 396.4
InChI Key: NGAWXEVZVJZYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide, also known as CP-673451, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-673451 is a kinase inhibitor that has been studied extensively for its ability to inhibit the growth and proliferation of cancer cells.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds often involves specific reactions, such as the S-Alkylation process, to produce derivatives like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, characterized by IR, NMR, and mass spectral data (Nayak et al., 2013).
  • Structural analyses, including crystallography, have been conducted to understand the molecular configurations and interactions of compounds, revealing complex sheet formations through hydrogen bonds (Narayana et al., 2016).

Biological Activities and Potential Applications

  • Theoretical investigations have identified certain crystalline acetamide structures, including compounds related to the target molecule, as candidates for photonic devices due to their nonlinear optical properties (Castro et al., 2017).
  • Some derivatives have been evaluated for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing moderate inhibitory effects and good affinity for certain biological targets (Faheem, 2018).
  • Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, highlighting the importance of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c20-10-1-3-13-12(5-10)17-18(24-13)19(22-8-21-17)28-7-16(25)23-11-2-4-14-15(6-11)27-9-26-14/h1-6,8,24H,7,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAWXEVZVJZYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.